molecular formula C18H26N2O2 B2573409 N-(4-cyclohexylphenyl)-2-morpholin-4-ylacetamide CAS No. 212055-49-7

N-(4-cyclohexylphenyl)-2-morpholin-4-ylacetamide

Cat. No. B2573409
CAS RN: 212055-49-7
M. Wt: 302.418
InChI Key: NWZOPWPFPPJILN-UHFFFAOYSA-N
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Description

“N-(4-cyclohexylphenyl)-2-morpholin-4-ylacetamide” is a complex organic compound. It contains a cyclohexyl group, a phenyl group, a morpholine ring, and an acetamide group. The cyclohexyl group is a non-aromatic ring, which could provide some degree of steric hindrance in reactions. The phenyl group is an aromatic ring, which could participate in π-π interactions and influence the compound’s reactivity . The morpholine ring is a heterocycle containing both nitrogen and oxygen, which could be involved in hydrogen bonding and other polar interactions. The acetamide group contains a carbonyl group and an amide group, which could be involved in various reactions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms in space, the bond lengths and angles, and the presence of any chiral centers. The compound’s reactivity, physical properties, and biological activity could all be influenced by its molecular structure .


Chemical Reactions Analysis

The compound contains several functional groups that could potentially react under certain conditions. For example, the amide group could undergo hydrolysis, the phenyl group could undergo electrophilic aromatic substitution, and the morpholine ring could be involved in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of polar functional groups like the amide and the morpholine ring could increase the compound’s solubility in polar solvents .

Scientific Research Applications

Antifungal Agents

The discovery of 2-(2-oxo-morpholin-3-yl)-acetamide derivatives highlights the potential of morpholine-based compounds as broad-spectrum antifungal agents. These derivatives exhibit significant antifungal activity against various fungi species, including Candida and Aspergillus species. Further chemical optimization led to compounds with improved plasmatic stability and in vivo efficacy against systemic Candida albicans infections, demonstrating promising applications in antifungal therapy (Bardiot et al., 2015).

Antimicrobial Activity

Research into Mannich base derivatives, including compounds similar to N-(4-cyclohexylphenyl)-2-morpholin-4-ylacetamide, has shown that these compounds possess significant antimicrobial properties. For instance, a series of N-phenylacetamide derivatives were synthesized and demonstrated potent antibacterial and antifungal activities, highlighting their potential in developing new antimicrobial agents (Idhayadhulla et al., 2014).

Anticonvulsant Agents

A library of compounds blending elements from known antiepileptic drugs (AEDs) such as ethosuximide, levetiracetam, and lacosamide with 1-(morpholin-4-yl)-substituted acetamides demonstrated broad-spectrum anticonvulsant activity. Some compounds displayed high protection in various preclinical seizure models without significantly impairing motor coordination, positioning them as potential treatments for epilepsy (Kamiński et al., 2015).

Corrosion Inhibition

N-[morpholin-4-yl(phenyl)methyl]acetamide has been studied for its corrosion inhibition properties on mild steel in hydrochloric acid medium. The compound exhibited excellent inhibition efficiency and adsorption behavior, suggesting its utility in protecting metals against corrosion in acidic environments. This application underscores the versatility of morpholine-based acetamides in industrial applications beyond pharmaceuticals (Nasser & Sathiq, 2016).

Synthesis of Novel Compounds

The synthesis of benzothiazole derivatives containing acetamido and carbothioamido pharmacophores has yielded new compounds with potential anticonvulsant activities. These studies not only provide insights into the structure-activity relationships of these derivatives but also pave the way for the development of novel therapeutic agents for the management of convulsive disorders (Amir et al., 2012).

Future Directions

The future research directions for this compound would depend on its intended use and observed properties. For example, if it shows promising biological activity, future research could focus on optimizing its structure to improve its potency, selectivity, and pharmacokinetic properties .

properties

IUPAC Name

N-(4-cyclohexylphenyl)-2-morpholin-4-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O2/c21-18(14-20-10-12-22-13-11-20)19-17-8-6-16(7-9-17)15-4-2-1-3-5-15/h6-9,15H,1-5,10-14H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWZOPWPFPPJILN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)NC(=O)CN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-cyclohexylphenyl)-2-morpholin-4-ylacetamide

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